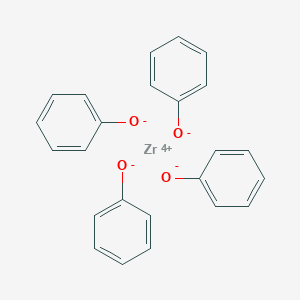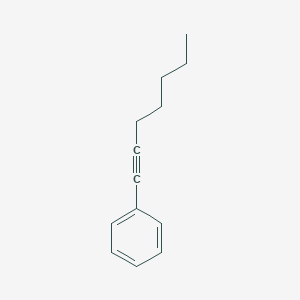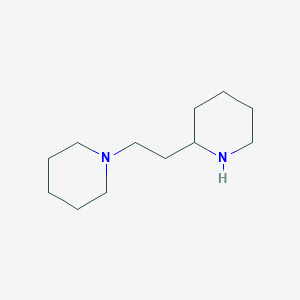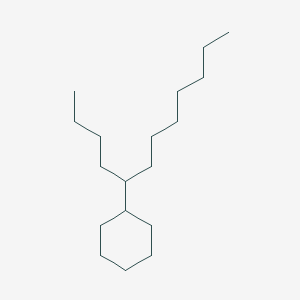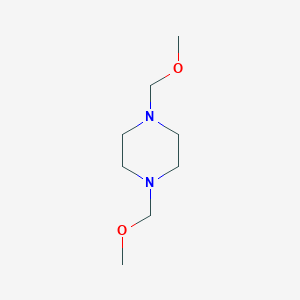
N,2,2-Triphenylethenimin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,2-Triphenylethenimine is an organic compound characterized by the presence of three phenyl groups attached to an ethylene backbone with an imine functional group
Wissenschaftliche Forschungsanwendungen
N,2,2-Triphenylethenimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
N,2,2-Triphenylethenimine is a complex compound with a diverse range of potential targets. The exact primary targets of this compound are currently unknown . Related compounds such as triphenolamines have been known to form complexes with transition metals and main group elements, suggesting that N,2,2-Triphenylethenimine may interact with similar targets.
Mode of Action
It is speculated that the compound may interact with its targets through the formation of complexes, similar to other triphenolamines. These interactions could potentially lead to changes in the biochemical processes within the cell, affecting various cellular functions.
Biochemical Pathways
The specific biochemical pathways affected by N,2,2-Triphenylethenimine are currently unknown due to the lack of research on this compound . Given the potential for this compound to interact with transition metals and main group elements, it is possible that it may affect pathways involving these elements.
Pharmacokinetics
The pharmacokinetic properties of N,2,2-Triphenylethenimine, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown
Result of Action
The molecular and cellular effects of N,2,2-Triphenylethenimine’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N,2,2-Triphenylethenimine is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect the action of N,2,2-Triphenylethenimine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-triphenylethenimine typically involves the reaction of triphenylmethane with an appropriate amine under controlled conditions. One common method includes the use of a condensation reaction where triphenylmethane is reacted with an amine in the presence of a dehydrating agent to form the imine compound.
Industrial Production Methods
Industrial production of N,2,2-triphenylethenimine may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,2,2-Triphenylethenimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylamine: Similar in structure but lacks the imine group.
Triphenylethylene: Similar backbone but without the imine functionality.
N-Phenylbenzylamine: Contains an amine group instead of an imine.
Uniqueness
N,2,2-Triphenylethenimine is unique due to the presence of both the imine group and the triphenyl structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Eigenschaften
InChI |
InChI=1S/C20H15N/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOIZBIQANZRDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344456 |
Source


|
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14181-84-1 |
Source


|
| Record name | N,2,2-triphenylethenimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)

